Selectivity Profiling: 10-DEBC vs. A-674563 and MK-2206
10-DEBC demonstrates a cleaner selectivity profile against off-target AGC kinases compared to the ATP-competitive Akt1 inhibitor A-674563 and the allosteric inhibitor MK-2206. Specifically, 10-DEBC shows no activity against PDK1, SGK1, or PI 3-kinase at concentrations where it fully inhibits Akt . In contrast, A-674563 exhibits significant off-target inhibition of PKA (Ki=16 nM) and CDK2 (Ki=46 nM), which are only 1.5- and 4.2-fold less potent than its inhibition of Akt1 (Ki=11 nM), respectively . Furthermore, the clinical candidate MK-2206, while not directly inhibiting SGK1, is known to be ineffective in cancer cells with elevated SGK1 expression, a resistance mechanism not reported for 10-DEBC [1].
| Evidence Dimension | Inhibition of AGC-family kinases (PDK1, SGK1, PKA, CDK2) |
|---|---|
| Target Compound Data | No activity at PDK1, SGK1, or PI3K |
| Comparator Or Baseline | A-674563: Ki values of 16 nM (PKA) and 46 nM (CDK2) ; MK-2206: Ineffective in SGK1-overexpressing cells [1] |
| Quantified Difference | 10-DEBC shows no measurable inhibition of these off-targets, whereas A-674563's off-target potency is within 1.5- to 4.2-fold of its primary target. |
| Conditions | Cell-free kinase assays and cell-based assays for A-674563; cell viability assays for MK-2206 resistance |
Why This Matters
This selectivity profile reduces the risk of confounding off-target effects in cell-based studies of the PI3K/Akt pathway, providing higher confidence in target-specific readouts and reducing the need for secondary validation with orthogonal inhibitors.
- [1] Sommer, E. M., et al. (2013). Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors. *Biochemical Journal*, 452(3), 499-508. View Source
